
2,6-Difluorobenzyl chloride
Overview
Description
2,6-Difluorobenzyl chloride is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzyl chloride where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
2,6-Difluorobenzyl chloride can be synthesized through the reaction of gaseous chlorine with 2,6-difluorotoluene . The reaction typically involves the use of an organic or inorganic solvent and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
2,6-Difluorobenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and amines.
Oxidation Reactions: It can be oxidized to form 2,6-difluorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield 2,6-difluorotoluene using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Intermediate for Rufinamide
One of the primary applications of 2,6-difluorobenzyl chloride is as an intermediate in the synthesis of rufinamide, an anticonvulsant medication used primarily for treating epilepsy. The synthesis involves the reaction of this compound with sodium azide to produce various derivatives that exhibit anticonvulsant properties. This method allows for the efficient production of rufinamide and related compounds under controlled conditions .
Synthesis of Benzimidazoles
This compound is also utilized in synthesizing benzimidazole derivatives. For instance, it can be alkylated with nitroanilides to yield regioselectively substituted benzimidazoles. This process has demonstrated high regiochemical purity, making it valuable for developing compounds with potential pharmaceutical applications .
Organic Synthesis Reactions
In organic chemistry, this compound serves as a key reagent in various synthetic pathways:
- Friedel-Crafts Acylation : It can be used in Friedel-Crafts acylation reactions to introduce functional groups into aromatic systems, enhancing the complexity and functionality of organic molecules .
- Benzoylation Reactions : The compound participates in benzoylation reactions to form complex acylated products which are crucial for synthesizing more complex organic structures .
Optical Materials
Recent studies have explored the use of this compound derivatives in developing multicomponent fluoride optical materials. These materials exhibit controlled optical characteristics that are essential for various applications in photonics and optoelectronics .
Mechanism of Action
The mechanism of action of 2,6-difluorobenzyl chloride primarily involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The fluorine atoms on the benzene ring can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
2,6-Difluorobenzyl chloride can be compared with other similar compounds such as:
2,6-Difluorobenzoyl chloride: This compound has a similar structure but with a carbonyl group instead of a methylene chloride group.
2,6-Difluorotoluene: This is the precursor to this compound and lacks the chlorine atom.
2,6-Difluorobenzyl bromide: Similar to this compound but with a bromine atom instead of chlorine.
This compound stands out due to its specific reactivity and applications in the synthesis of pharmaceuticals and other specialty chemicals.
Biological Activity
2,6-Difluorobenzyl chloride (DFBC) is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its applications, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on a benzyl ring, with a chlorine atom attached to the benzyl carbon. Its chemical formula is , and it exists as a solid under standard atmospheric conditions .
Biological Applications
1. Antiviral Activity
One of the most notable applications of DFBC is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Research indicates that derivatives of DFBC exhibit potent inhibitory activity against HIV-1 reverse transcriptase (RT). For example, a study found that compounds derived from DFBC showed IC50 values ranging from 200 nM to 440 nM against various HIV-1 strains .
Table 1: Inhibitory Activity of DFBC Derivatives
Compound | % Inhibition at 1 μM |
---|---|
1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole | 50% |
1-(2,6-Difluorobenzyl)-4-methylbenzimidazole | 71% |
1-(2,6-Difluorobenzyl)-4-bromo-2-nitroanilide | 78% |
1-(2,6-Difluorobenzyl)-5-chloro-2-nitroanilide | 48% |
The data indicates that structural modifications can significantly influence the biological activity of DFBC derivatives, highlighting the importance of structure-activity relationship (SAR) studies in drug development .
2. Synthesis of Antiparasitic and Anticancer Agents
DFBC is also utilized as an intermediate in the synthesis of compounds with antiparasitic properties and potential anticancer activity. For instance, it has been used to synthesize substituted aryl pyrazole compounds that exhibit antiparasitic effects . The versatility of DFBC in organic synthesis makes it a valuable building block for various therapeutic agents.
The biological activity of DFBC and its derivatives primarily stems from their ability to interact with specific targets within cells. In the case of NNRTIs, these compounds bind to the reverse transcriptase enzyme, inhibiting its function and thereby preventing viral replication. The binding affinity and specificity are influenced by the presence and position of substituents on the benzyl ring .
Case Studies
Case Study 1: Development of NNRTIs
A series of experiments were conducted to evaluate the efficacy of DFBC-derived compounds against HIV-1. The results demonstrated that modifications at various positions on the benzimidazole ring led to enhanced antiviral activity. For example, altering substituents at the 4-position significantly increased inhibition rates compared to unsubstituted analogs .
Case Study 2: Continuous Flow Synthesis
Recent advancements in synthetic methodologies have highlighted the use of continuous flow reactors for producing DFBC and its derivatives. This approach not only improves yield but also enhances safety by minimizing exposure to hazardous reagents. A study reported an overall yield exceeding 80% for DFBC synthesis using continuous flow techniques .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-difluorobenzyl chloride, and what reaction conditions are critical for optimal yield?
The synthesis of this compound often involves halogenation of 2,6-difluorotoluene derivatives. For example, a method described in Acta Crystallographica Section E involves refluxing this compound with 2,6-diaminopyridine in tetrahydrofuran (THF) to form derivatives . Key considerations include:
- Temperature control : Reactions are typically conducted under reflux (e.g., 60–80°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents like THF enhance reactivity.
- Purification : Column chromatography or recrystallization from methanol is used to isolate the product .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, studies report:
- Dihedral angles : The benzene ring and substituents (e.g., Cl, F) form angles of ~33.7°–81.95°, influencing molecular packing .
- Hydrogen bonding : Inversion dimers linked by O–H⋯O and C–H⋯F interactions stabilize the crystal lattice .
- Software tools : SHELX programs are widely used for structure refinement and validation .
Advanced Research Questions
Q. How does this compound decompose under high-temperature conditions, and how can this be mitigated?
At temperatures >140°C, decomposition occurs via thermal degradation of the benzyl chloride moiety. Strategies include:
- Short residence times : Limiting reaction times to <10 minutes minimizes decomposition .
- Pressure modulation : Using microcapillary reactors accelerates reactions, reducing exposure to high temperatures .
- Additives : Stabilizers like radical scavengers (e.g., BHT) can suppress degradation pathways.
Q. What role do fluorine substituents play in the solid-state packing and reactivity of this compound?
- Steric and electronic effects : The 2,6-difluoro substitution reduces steric hindrance while increasing electrophilicity at the benzyl position, favoring nucleophilic substitutions.
- Crystal packing : Fluorine atoms participate in C–H⋯F hydrogen bonds, forming sheets parallel to specific crystallographic planes (e.g., bc plane in C16H11F4N3S) .
- Thermal stability : Fluorine’s electronegativity enhances bond strength, delaying thermal decomposition compared to non-fluorinated analogs .
Q. How can computational methods complement experimental data in studying this compound derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for derivatives like 2-amino-6-(2,6-difluorobenzamido)pyridinium chloride .
- Molecular docking : Used to study interactions with biological targets (e.g., phosphodiesterases), aiding in drug design .
- Crystallographic software : SHELXL refines disorder models and validates hydrogen bonding networks .
Q. Methodological Challenges and Solutions
Q. Why do discrepancies arise in reported melting points and spectral data for this compound, and how can they be resolved?
- Impurity effects : Trace solvents or byproducts (e.g., unreacted starting materials) alter melting points. High-performance liquid chromatography (HPLC) or NMR purity checks are essential .
- Instrument calibration : Regular calibration of DSC (Differential Scanning Calorimetry) ensures accurate thermal data .
- Standardized protocols : Adopting IUPAC guidelines for spectral acquisition (e.g., NMR solvent, temperature) improves reproducibility .
Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?
Properties
IUPAC Name |
2-(chloromethyl)-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRENZUAQXZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342425 | |
Record name | 2,6-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-73-4 | |
Record name | 2,6-Difluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Difluorobenzyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVM6C9CCE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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